molecular formula C7H4N2O3 B12886176 3-(1H-Pyrazol-1-yl)furan-2,5-dione

3-(1H-Pyrazol-1-yl)furan-2,5-dione

Cat. No.: B12886176
M. Wt: 164.12 g/mol
InChI Key: NCALTTNSSVCIGL-UHFFFAOYSA-N
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Description

3-(1H-Pyrazol-1-yl)furan-2,5-dione is a heterocyclic compound that features both a pyrazole and a furan ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities. The presence of both nitrogen and oxygen heteroatoms in its structure allows for diverse chemical reactivity and potential interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Pyrazol-1-yl)furan-2,5-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of furan-2,5-dione with hydrazine derivatives to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Pyrazol-1-yl)furan-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole or furan rings.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups to the pyrazole or furan rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(1H-Pyrazol-1-yl)furan-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-Pyrazol-1-yl)furan-2,5-dione is unique due to its specific combination of pyrazole and furan rings, which allows for a distinct set of chemical reactions and potential biological activities. Its structure provides a versatile platform for the development of new compounds with targeted properties.

Properties

Molecular Formula

C7H4N2O3

Molecular Weight

164.12 g/mol

IUPAC Name

3-pyrazol-1-ylfuran-2,5-dione

InChI

InChI=1S/C7H4N2O3/c10-6-4-5(7(11)12-6)9-3-1-2-8-9/h1-4H

InChI Key

NCALTTNSSVCIGL-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=CC(=O)OC2=O

Origin of Product

United States

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